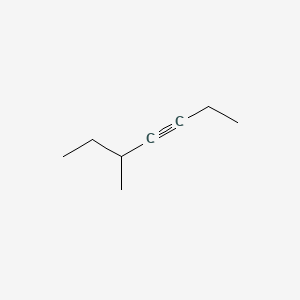

5-Methyl-3-heptyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61228-09-9 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

5-methylhept-3-yne |

InChI |

InChI=1S/C8H14/c1-4-6-7-8(3)5-2/h8H,4-5H2,1-3H3 |

InChI Key |

UCTGGLKZKKZBNO-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CC(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-3-heptyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-heptyne is an internal alkyne of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its structure, featuring a carbon-carbon triple bond, provides a locus for a variety of chemical transformations, making it a versatile intermediate. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of these processes to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

Quantitative data for this compound is summarized below. It is important to note that while computed values are available, experimentally determined data for some properties are not widely reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | --INVALID-LINK--[1] |

| Molecular Weight | 110.20 g/mol | --INVALID-LINK--[1] |

| CAS Number | 61228-09-9 | --INVALID-LINK--[2] |

| IUPAC Name | 5-methylhept-3-yne | --INVALID-LINK--[1] |

| Boiling Point | Not experimentally determined. | - |

| Density | Not experimentally determined. | - |

| Refractive Index | Not experimentally determined. | - |

| Solubility | Insoluble in water; soluble in common organic solvents. | General alkyne properties |

Spectroscopic Data

Access to the full experimental spectra for this compound can be found in chemical databases such as the NIST WebBook and PubChem. A summary of expected spectroscopic features is provided below.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the different types of protons in the ethyl and sec-butyl groups. The protons on the carbons adjacent to the triple bond will be deshielded. |

| ¹³C NMR | Signals for the eight carbon atoms, with the sp-hybridized carbons of the alkyne appearing in a characteristic downfield region.[1] |

| IR Spectroscopy | A weak C≡C stretching vibration in the region of 2100-2260 cm⁻¹. The absence of a strong C-H stretch around 3300 cm⁻¹ confirms it is an internal alkyne.[1] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. Fragmentation patterns will be characteristic of the alkyl groups.[2] |

Synthesis of this compound

A common and effective method for the synthesis of internal alkynes such as this compound is the alkylation of a terminal alkyne. This involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide ion), followed by its reaction with an appropriate alkyl halide.[3][4][5]

Experimental Protocol: Synthesis via Alkylation of 1-Butyne (B89482)

Materials:

-

1-Butyne

-

Sodium amide (NaNH₂) or n-Butyllithium (n-BuLi) in hexane (B92381)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inlet for an inert gas.

-

Under a positive pressure of nitrogen or argon, place sodium amide in the flask and add anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 1-butyne to the stirred suspension. The formation of the sodium butynide salt will be observed.

-

After the addition is complete, allow the mixture to stir at room temperature for one hour to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add a solution of 2-bromopentane in anhydrous diethyl ether or THF dropwise from the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactions

The triple bond in this compound is the site of its key chemical reactivity, allowing for various addition reactions.

Partial Hydrogenation to a cis-Alkene

Internal alkynes can be stereoselectively reduced to cis-alkenes using a poisoned catalyst, such as Lindlar's catalyst. This reaction is a syn-addition of hydrogen across the triple bond.[6][7][8][9][10]

Experimental Protocol: Hydrogenation with Lindlar's Catalyst

Materials:

-

This compound

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)

-

Hexane or ethanol (B145695) as a solvent

-

Hydrogen gas (balloon or gas cylinder)

-

Standard hydrogenation apparatus

Procedure:

-

Dissolve this compound in hexane or ethanol in a round-bottom flask.

-

Add a catalytic amount of Lindlar's catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield (Z)-5-methyl-3-heptene.

Caption: Partial hydrogenation of this compound.

Hydroboration-Oxidation

The hydroboration-oxidation of internal alkynes yields ketones upon tautomerization of the intermediate enol. For unsymmetrical internal alkynes like this compound, a mixture of two ketones is expected.[11][12][13][14][15]

Experimental Protocol: Hydroboration-Oxidation

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Tetrahydrofuran (THF), anhydrous

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1 M solution of BH₃·THF to the stirred solution.

-

After the addition, allow the mixture to warm to room temperature and stir for 4 hours.

-

Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous NaOH.

-

Carefully add 30% H₂O₂ dropwise, keeping the temperature below 40 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain a mixture of 5-methyl-3-heptanone and 3-methyl-4-heptanone.

Caption: Hydroboration-oxidation of this compound.

Ozonolysis

Ozonolysis of alkynes cleaves the triple bond to produce two carboxylic acids. This reaction is a powerful tool for structural elucidation and synthetic transformations.[16][17][18][19][20]

Experimental Protocol: Ozonolysis

Materials:

-

This compound

-

Dichloromethane (B109758) or methanol (B129727) as a solvent

-

Ozone (generated by an ozone generator)

-

Water or hydrogen peroxide for workup

Procedure:

-

Dissolve this compound in dichloromethane or methanol in a flask equipped with a gas inlet tube and a gas outlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone through the solution until a blue color persists, indicating the presence of excess ozone.

-

Purge the solution with nitrogen or oxygen to remove the excess ozone.

-

Allow the solution to warm to room temperature.

-

Add water or a solution of hydrogen peroxide to the reaction mixture to work up the ozonide.

-

Extract the products into an appropriate solvent, dry the organic layer, and remove the solvent to yield a mixture of propanoic acid and 2-methylbutanoic acid.

Caption: Ozonolysis of this compound.

Conclusion

References

- 1. This compound | C8H14 | CID 521962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Heptyne, 5-methyl- [webbook.nist.gov]

- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. orgosolver.com [orgosolver.com]

- 7. reactionweb.io [reactionweb.io]

- 8. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]

- 9. Ch 9 : Alkynes + H2 [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Ozonolysis - Wikipedia [en.wikipedia.org]

- 17. varsitytutors.com [varsitytutors.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. m.youtube.com [m.youtube.com]

- 20. orgosolver.com [orgosolver.com]

An In-depth Technical Guide to the Physical Properties of 5-Methyl-3-heptyne

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 5-Methyl-3-heptyne, a non-terminal alkyne. The information is presented for a technical audience, with a focus on quantitative data and the experimental methodologies used for their determination.

Core Physical and Chemical Data

This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₄. Its structure features a seven-carbon heptane (B126788) chain with a triple bond located at the third carbon and a methyl group attached to the fifth carbon. This structure informs its physical characteristics.

The quantitative physical properties of this compound are summarized in the table below. It is important to note that some of the readily available data are estimates, likely derived from computational models rather than direct experimental measurement.

| Property | Value | Source |

| IUPAC Name | 5-methylhept-3-yne | |

| CAS Number | 61228-09-9 | |

| Molecular Formula | C₈H₁₄ | |

| Molecular Weight | 110.20 g/mol | |

| Boiling Point | 126.55 °C (estimate) | |

| Melting Point | -86.55 °C (estimate) | |

| Density | 0.7585 g/cm³ (estimate) | |

| Refractive Index | 1.4087 (estimate) | |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents. |

Experimental Protocols

While specific experimental documentation for this compound is

An In-depth Technical Guide to the Synthesis of 5-Methyl-3-heptyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-3-heptyne, a valuable internal alkyne in organic synthesis. This document details two primary synthetic pathways, including step-by-step experimental protocols, quantitative data, and safety information for all materials involved. The logical workflow of the synthesis is also visualized to aid in understanding the process.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively achieved through the alkylation of a terminal alkyne. This well-established method involves the deprotonation of a terminal alkyne with a strong base to form a highly nucleophilic acetylide anion. Subsequent reaction with an appropriate alkyl halide via an SN2 mechanism yields the desired internal alkyne.[1]

Two viable retrosynthetic disconnections for this compound are considered:

-

Route A: Disconnection between C4 and C5, suggesting the reaction of a butynide anion with a 2-methylpropyl halide.

-

Route B: Disconnection between C2 and C3, indicating the reaction of a 3-methyl-1-butynide anion with an ethyl halide.

Route B is generally preferred due to the use of a less sterically hindered primary alkyl halide (ethyl bromide), which minimizes the potential for the competing E2 elimination reaction that can occur with more hindered halides like 1-bromo-2-methylpropane.[1]

Physicochemical and Safety Data of Reagents and Product

A thorough understanding of the physical properties and safety hazards of all chemicals is paramount for the safe execution of this synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) | Key Safety Precautions |

| Starting Materials | ||||||

| 1-Butyne | C₄H₆ | 54.09 | 8 | 0.678 | -61 | Extremely flammable gas, handle with care.[2][3][4] |

| 3-Methyl-1-butyne (B31179) | C₅H₈ | 68.12 | 28.4 | 0.666 | -30 | Extremely flammable liquid and vapor.[5][6] |

| Ethyl bromide | C₂H₅Br | 108.97 | 38.0 - 38.8 | 1.46 | -23 | Highly flammable, harmful if swallowed or inhaled, suspected carcinogen.[7][8][9] |

| 1-Bromo-2-methylpropane | C₄H₉Br | 137.02 | 90 - 92 | 1.26 | 18 | Flammable liquid and vapor.[10][11][12] |

| Reagents | ||||||

| Sodium amide | NaNH₂ | 39.01 | 400 | 1.39 | N/A | Reacts violently with water, corrosive, may form explosive peroxides.[1][13][14][15] |

| Liquid Ammonia (B1221849) | NH₃ | 17.03 | -33.34 | 0.682 (-33°C) | N/A | Corrosive, causes severe skin burns and eye damage.[16][17][18] |

| Product | ||||||

| This compound | C₈H₁₄ | 110.20 | 126.55 (est.) | 0.7585 (est.) | N/A | Assumed to be a flammable liquid. Handle with standard precautions for organic compounds. |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the starting material 3-Methyl-1-butyne and the target molecule, this compound.

Synthesis of 3-Methyl-1-butyne (Starting Material for Route B)

3-Methyl-1-butyne can be prepared from the dehydration of 3-methyl-1-butanol.

Reaction: (CH₃)₂CHCH₂CH₂OH → (CH₃)₂CHC≡CH + H₂O

Procedure:

-

In a distillation apparatus, place 3-methyl-1-butanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to initiate dehydration. The more volatile 3-methyl-1-butyne will distill as it is formed.

-

Collect the distillate, which is crude 3-methyl-1-butyne.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the 3-methyl-1-butyne by fractional distillation.

Synthesis of this compound via Alkylation of 3-Methyl-1-butyne (Route B)

This procedure is adapted from standard protocols for the alkylation of terminal alkynes.

Reaction: (CH₃)₂CHC≡CH + NaNH₂ → (CH₃)₂CHC≡CNa + NH₃ (CH₃)₂CHC≡CNa + CH₃CH₂Br → (CH₃)₂CHC≡CCH₂CH₃ + NaBr

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet.

-

In a well-ventilated fume hood, condense approximately 250 mL of anhydrous liquid ammonia into the flask at -78 °C (dry ice/acetone bath).

-

Add a small piece of sodium metal to the liquid ammonia to serve as an indicator; a persistent blue color indicates anhydrous conditions.

-

Add 0.11 mol of sodium amide (NaNH₂) in portions to the stirred liquid ammonia.

-

Slowly add 0.1 mol of 3-methyl-1-butyne to the sodium amide suspension. Stir the resulting mixture for one hour to ensure complete formation of the sodium acetylide.

-

Slowly add 0.1 mol of ethyl bromide to the acetylide solution. Caution: This reaction can be exothermic.

-

After the addition is complete, allow the reaction mixture to stir for an additional two hours, then let the ammonia evaporate overnight under a stream of nitrogen.

-

Carefully add 100 mL of water to the residue to quench any unreacted sodium amide and dissolve the inorganic salts.

-

Extract the aqueous layer with three 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Filter the solution and remove the diethyl ether by rotary evaporation.

-

Purify the crude this compound by fractional distillation.

Quantitative Data

The following table summarizes the expected spectral data for the final product, this compound.

| Data Type | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the isopropyl group (a doublet and a septet), and the methyl group attached to the double bond. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the sp-hybridized carbons of the alkyne bond, as well as signals for the carbons of the ethyl and isopropyl groups.[19] |

| IR Spectroscopy | The infrared spectrum should exhibit a characteristic C≡C stretching absorption in the region of 2100-2260 cm⁻¹, which is indicative of an internal alkyne. The absence of a strong absorption around 3300 cm⁻¹ confirms the absence of a terminal alkyne starting material.[19] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (110.20 g/mol ).[19] |

Visualizations

The following diagrams illustrate the key logical relationships in the synthesis of this compound.

Caption: Synthetic workflow for this compound via Route B.

Caption: General purification workflow for this compound.

References

- 1. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. brainly.com [brainly.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]

- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. Synthesis of alkynes from non-alkyne sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Q. Beginning with 3-methyl-1-butyne, show how you would prepare the follo.. [askfilo.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sodium amide, the base we use to deprotonate terminal alkynes, is... | Study Prep in Pearson+ [pearson.com]

- 15. Substituted alkyne synthesis by C-C coupling [organic-chemistry.org]

- 16. Preparation of Alkynes - Chad's Prep® [chadsprep.com]

- 17. Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. This compound | C8H14 | CID 521962 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-3-heptyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 5-Methyl-3-heptyne. This internal alkyne is a valuable building block in organic synthesis. This document includes detailed information on its physicochemical properties, spectroscopic data, a plausible synthetic route with an experimental protocol, and examples of its chemical transformations. Furthermore, it touches upon the potential biological relevance of alkynes, providing context for its application in drug discovery and development. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Molecular Structure and Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol .[1] Its IUPAC name is 5-methylhept-3-yne. The structure features a carbon-carbon triple bond between the third and fourth carbon atoms of a heptane (B126788) chain, with a methyl group attached to the fifth carbon.

Structural Representation

The linear geometry of the alkyne functional group dictates the overall shape of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [1] |

| Molecular Weight | 110.20 g/mol | [1] |

| IUPAC Name | 5-methylhept-3-yne | [1] |

| CAS Number | 61228-09-9 | [1] |

| SMILES | CCC#CC(C)CC | [1] |

| Kovats Retention Index | 757 (semi-standard non-polar) | [1] |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

The synthesis of unsymmetrical alkynes such as this compound can be effectively achieved through the alkylation of a terminal alkyne. A plausible and common method involves the deprotonation of a smaller terminal alkyne with a strong base to form an acetylide anion, which then acts as a nucleophile to attack an appropriate alkyl halide.

A potential synthetic route to this compound is the reaction of the acetylide of 1-butyne (B89482) with 2-bromopentane (B28208).

Experimental Protocol: Synthesis via Alkylation

This protocol describes a general procedure for the alkylation of a terminal alkyne, adapted for the synthesis of this compound.

Materials:

-

1-Butyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

2-Bromopentane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a nitrogen inlet.

-

Under a positive pressure of nitrogen, condense liquid ammonia into the flask.

-

Add sodium amide to the liquid ammonia with stirring.

-

Slowly add a solution of 1-butyne in anhydrous diethyl ether to the sodium amide suspension. Allow the mixture to stir for one hour to ensure complete formation of the butynide anion.

-

Add a solution of 2-bromopentane in anhydrous diethyl ether dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the ammonia to evaporate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Chemical Reactivity

The triple bond in this compound is the center of its reactivity, undergoing various addition reactions characteristic of alkynes.

Hydroboration-Oxidation

Hydroboration-oxidation of internal alkynes, such as this compound, results in the formation of ketones. The reaction proceeds via an anti-Markovnikov addition of borane (B79455) across the triple bond, followed by oxidation. Due to the unsymmetrical nature of this compound, this reaction will yield a mixture of two ketones: 5-methyl-3-heptanone and 5-methyl-4-heptanone.

Ozonolysis

Ozonolysis of alkynes results in the cleavage of the carbon-carbon triple bond, yielding two carboxylic acids. For this compound, ozonolysis will produce propanoic acid and 2-methylbutanoic acid.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | ~13.6 |

| C2 | ~12.5 |

| C3 | ~80.7 |

| C4 | ~80.2 |

| C5 | ~30.0 |

| C6 | ~29.1 |

| C7 | ~11.5 |

| C8 (methyl) | ~21.7 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. (Note: These are estimated values and may vary slightly in experimental data).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of the alkyne functional group.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) stretch | 2850-3000 | Strong |

| C≡C stretch | 2100-2260 | Weak to Medium |

Table 3: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 110. The fragmentation pattern would be consistent with the cleavage of the alkyl chains.

| m/z | Possible Fragment |

| 110 | [C₈H₁₄]⁺ (Molecular Ion) |

| 95 | [M - CH₃]⁺ |

| 81 | [M - C₂H₅]⁺ |

| 67 | [M - C₃H₇]⁺ |

| 53 | [M - C₄H₉]⁺ |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound.

Biological Relevance and Drug Development

While there is no specific data on the biological activity of this compound itself, the alkyne functional group is present in a number of biologically active compounds and pharmaceuticals. Some alkynyl-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[2] The rigid, linear nature of the alkyne moiety can be exploited in drug design to create specific molecular geometries for optimal binding to biological targets. Furthermore, terminal alkynes are widely used in "click chemistry" for bioconjugation, a technique crucial in drug development and chemical biology. Although this compound is an internal alkyne, its synthesis and reactions are relevant to the construction of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a structurally interesting unsymmetrical alkyne with well-defined physicochemical and spectroscopic properties. Its synthesis is readily achievable through established organic chemistry methodologies, and its reactivity is dominated by the chemistry of the carbon-carbon triple bond. While direct biological applications have not been reported, the alkyne scaffold is of significant interest in medicinal chemistry, making this compound and related compounds valuable tools for researchers and scientists in the field of drug development. This guide provides a foundational understanding of this molecule, which can aid in its application in synthetic and medicinal chemistry endeavors.

References

Spectroscopic Profile of 5-Methyl-3-heptyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the alkyne, 5-Methyl-3-heptyne (CAS No. 61228-09-9). The information presented herein is essential for the unequivocal identification and characterization of this compound, which is of interest in synthetic organic chemistry and as a potential building block in drug discovery. This document summarizes key spectroscopic data, outlines the methodologies for their acquisition, and provides a logical framework for structural elucidation.

Chemical Structure and Properties

-

IUPAC Name: 5-methylhept-3-yne[1]

-

Molecular Formula: C₈H₁₄[1]

-

Molecular Weight: 110.20 g/mol [1]

-

CAS Number: 61228-09-9[1]

-

Synonyms: 3-Heptyne, 5-methyl-[1]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra, the following data are predicted based on computational models, which provide a reliable estimation for spectral interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.15 | Quintet | 2H | H-2 |

| ~1.10 | Triplet | 3H | H-1 |

| ~2.25 | Sextet | 1H | H-5 |

| ~1.55 | Quintet | 2H | H-6 |

| ~0.95 | Triplet | 3H | H-7 |

| ~1.15 | Doublet | 3H | H-8 (Methyl on C5) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~85 | C-3 or C-4 |

| ~80 | C-4 or C-3 |

| ~30 | C-5 |

| ~25 | C-6 |

| ~20 | C-8 (Methyl on C5) |

| ~14 | C-2 |

| ~12 | C-1 |

| ~11 | C-7 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, an internal alkyne, the key characteristic absorption is the C≡C stretching vibration.

Table 3: Characteristic IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2960-2850 | C-H (sp³) stretch | Strong |

| ~2250-2100 | C≡C stretch | Weak to Medium |

| ~1460 | C-H bend | Medium |

| ~1380 | C-H bend | Medium |

Note: As a non-terminal alkyne, this compound does not exhibit the characteristic ≡C-H stretch around 3300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 110 | Moderate | [C₈H₁₄]⁺ (Molecular Ion) |

| 95 | High | [C₇H₁₁]⁺ (Loss of CH₃) |

| 81 | High (Base Peak) | [C₆H₉]⁺ (Loss of C₂H₅) |

| 67 | Moderate | [C₅H₇]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a 90° pulse width, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are collected.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling, a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans are collected.

-

Data Processing: The free induction decays (FIDs) are processed with an exponential window function and Fourier transformed. The resulting spectra are phase-corrected, and the chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum is obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample spectrum and automatically subtracted. A total of 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure sample purity.

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is used.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The oven temperature is programmed to ramp from 50 °C to 250 °C at a rate of 10 °C/min.

-

MS Conditions: The mass spectrometer is operated in EI mode with an ionization energy of 70 eV. The mass spectrum is scanned over a mass-to-charge (m/z) range of 40-300 amu.

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Elucidation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 5-Methyl-3-heptyne

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 5-Methyl-3-heptyne. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document outlines the predicted chemical shifts, multiplicities, and integrations for each proton signal, supported by a hypothetical experimental protocol and a visual representation of the molecular structure's proton relationships.

Chemical Structure and Proton Environments

This compound is an internal alkyne with the molecular formula C8H14.[1][2][3] Its structure consists of a seven-carbon chain with a triple bond between the third and fourth carbons and a methyl group attached to the fifth carbon.[4][5]

The structure can be represented by the following SMILES string: CCC#CC(C)CC. Analysis of the molecule's symmetry reveals six distinct proton environments, which will give rise to six unique signals in the 1H NMR spectrum. These are labeled (a) through (f) on the structure below:

Predicted 1H NMR Spectral Data

The chemical shifts of protons are influenced by their local electronic environment. Protons on sp3-hybridized carbons, typical of alkanes, generally appear in the upfield region (0.7-1.8 ppm).[6][7] The presence of the alkyne functional group causes a slight deshielding effect on adjacent protons (propargylic protons), shifting their signals slightly downfield.[8][9]

The predicted 1H NMR data for this compound is summarized in the table below.

| Signal Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| (a) | -CH2-CH3 | ~ 1.0 | 3H | Triplet (t) |

| (b) | -CH2-C≡ | ~ 2.1 | 2H | Triplet (t) |

| (c) | -CH(CH3)- | ~ 2.3 | 1H | Sextet |

| (d) | -CH2-CH3 | ~ 1.5 | 2H | Quintet |

| (e) | -CH2-CH3 | ~ 0.9 | 3H | Triplet (t) |

| (f) | -CH(CH3)- | ~ 1.1 | 3H | Doublet (d) |

Experimental Protocol: 1H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a 1H NMR spectrum of this compound.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (B151607) (CDCl3) is a common choice.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

3.2. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Insert the sample into the spectrometer probe. Tune the probe to the correct frequency for 1H nuclei. Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to be flat.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known value.

-

Integration: Integrate the area under each signal to determine the relative number of protons.

-

Peak Picking and Analysis: Identify the chemical shift (in ppm) and multiplicity of each peak.

Visualization of Proton Signal Relationships

The following diagram illustrates the logical relationships and spin-spin coupling between the different proton environments in this compound.

References

- 1. This compound | C8H14 | CID 521962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Heptyne, 5-methyl- [webbook.nist.gov]

- 3. 3-Heptyne, 5-methyl- [webbook.nist.gov]

- 4. brainly.com [brainly.com]

- 5. Solved Draw the structure of this compound. | Chegg.com [chegg.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. chemistryconnected.com [chemistryconnected.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the 13C NMR Spectrum of 5-Methyl-3-heptyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 5-Methyl-3-heptyne. It includes predicted chemical shift data, a comprehensive experimental protocol for acquiring such a spectrum, and a structural diagram to aid in the interpretation of the data. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Predicted 13C NMR Data

The 13C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The predicted data is summarized in the table below.

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (in 1H-coupled spectrum) |

| C1 | ~13.6 | Quartet |

| C2 | ~12.5 | Triplet |

| C3 | ~80.2 | Singlet |

| C4 | ~81.5 | Singlet |

| C5 | ~30.8 | Doublet |

| C6 | ~29.5 | Triplet |

| C7 | ~11.4 | Quartet |

| C8 (Methyl on C5) | ~21.3 | Quartet |

Note: These are predicted values based on empirical data and spectral databases. Actual experimental values may vary slightly.

Molecular Structure and Carbon Numbering

The structure of this compound with the corresponding carbon numbering used for the NMR data assignment is presented below.

Caption: Structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a standard operating procedure for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation

-

Weigh approximately 20-50 mg of the this compound sample.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl3), in a clean and dry NMR tube.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]

-

If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues and to protect the instrument.[1]

2. NMR Instrument Parameters

The following are typical parameters for a standard 13C NMR experiment with proton decoupling.

| Parameter | Value |

| Spectrometer Frequency | 100-150 MHz |

| Pulse Program | Standard 13C{1H} (proton decoupled) |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay (d1) | 2-5 seconds |

| Number of Scans | 1024 or more (depending on sample concentration) |

| Spectral Width | 0-220 ppm |

| Temperature | 298 K |

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Apply a baseline correction.

-

Reference the spectrum using the solvent peak (e.g., CDCl3 at 77.16 ppm).

-

Integrate the signals (note: in standard proton-decoupled 13C NMR, integration is not always quantitative).

-

Pick the peaks and annotate the chemical shifts.

Discussion of the Spectrum

The 13C NMR spectrum of this compound is characterized by several key features:

-

Alkyne Carbons (C3 and C4): The sp-hybridized carbons of the alkyne group are expected to resonate in the range of 70-100 ppm.[2] In this molecule, they are predicted to appear around 80.2 and 81.5 ppm. These signals will appear as singlets in a proton-decoupled spectrum due to the absence of directly attached protons.

-

Aliphatic Carbons: The remaining sp3-hybridized carbons will appear in the upfield region of the spectrum.

-

The methine carbon (C5) is expected around 30.8 ppm.

-

The methylene (B1212753) carbons (C2 and C6) are predicted to be at approximately 12.5 and 29.5 ppm, respectively.

-

The methyl carbons (C1, C7, and C8) are the most shielded and are expected to appear at the highest field, around 13.6, 11.4, and 21.3 ppm, respectively.

-

This comprehensive guide provides the necessary information for researchers to identify, characterize, and utilize this compound in their scientific endeavors. The provided data and protocols serve as a foundational resource for further investigation and application of this compound.

References

Mass Spectrometry of 5-Methyl-3-heptyne: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of 5-Methyl-3-heptyne, a valuable tool for its identification and structural elucidation. This document outlines the expected fragmentation patterns under electron ionization (EI), presents the mass spectral data in a clear format, and provides a generalized experimental protocol for its analysis.

Introduction

This compound is an internal alkyne with the molecular formula C₈H₁₄ and a molecular weight of 110.1968 g/mol .[1][2] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry (EI-MS), the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the compound's structure and provides valuable information for its identification.

Data Presentation

The electron ionization mass spectrum of this compound is characterized by a distinct pattern of peaks. The most significant peaks are summarized in the table below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |

| 110 | Significant | [C₈H₁₄]⁺• (Molecular Ion) |

| 95 | Significant | [C₇H₁₁]⁺ |

| 81 | Base Peak | [C₆H₉]⁺ |

Note: The complete mass spectrum contains a total of 9 peaks. The relative intensities of the less abundant peaks are not publicly available.

Fragmentation Pathway

The fragmentation of this compound under electron ionization is primarily driven by the cleavage of bonds adjacent to the carbon-carbon triple bond, leading to the formation of stable carbocations. The observed major fragments can be explained by the following pathways:

-

Formation of the Molecular Ion (m/z 110): The initial step is the removal of an electron from the this compound molecule to form the molecular ion, [C₈H₁₄]⁺•.

-

Formation of the [C₇H₁₁]⁺ Ion (m/z 95): This fragment likely arises from the loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation pathway for compounds containing a methyl group.

-

Formation of the Base Peak [C₆H₉]⁺ (m/z 81): The most abundant fragment ion, the base peak, is observed at m/z 81. This ion is likely formed by the cleavage of the C-C bond between the ethyl group and the triple bond, resulting in the loss of an ethyl radical (•C₂H₅). The resulting propargyl-type cation is resonance-stabilized, contributing to its high abundance.

The following diagram illustrates the proposed primary fragmentation pathway of this compound.

Experimental Protocols

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following is a general experimental protocol for the analysis of volatile organic compounds like this compound.

1. Sample Preparation:

-

For liquid samples, dilute the sample in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to an appropriate concentration (typically in the low ppm range).

-

For gas or headspace analysis, a gas-tight syringe can be used to inject the sample directly or after pre-concentration using techniques like solid-phase microextraction (SPME).

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at a temperature of 250°C. A split ratio of 20:1 is common for initial screening.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 35 to 350.

-

Data Acquisition: Full scan mode.

4. Data Analysis:

-

The acquired mass spectra are compared with a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for compound identification.

-

The fragmentation pattern is analyzed to confirm the structure of the compound.

The following diagram outlines the general experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Methyl-3-heptyne

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 5-Methyl-3-heptyne, an internal alkyne. The document details the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for the analysis process.

Core Principles of IR Spectroscopy for this compound

Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds present.

This compound (C₈H₁₄) is an internal alkyne. Its structure dictates a specific IR spectral signature. The key diagnostic absorption for alkynes is the carbon-carbon triple bond (C≡C) stretching vibration. For internal alkynes, this band is typically found in the 2100-2260 cm⁻¹ region.[1][2][3] However, the intensity of this absorption is highly dependent on the symmetry of the molecule. In symmetrical or nearly symmetrical internal alkynes, the change in dipole moment during the C≡C stretching vibration is minimal, resulting in a very weak or sometimes completely absent absorption band.[4][5][6]

Unlike terminal alkynes, this compound lacks a hydrogen atom attached to an sp-hybridized carbon. Therefore, its IR spectrum will be notable for the absence of the strong, sharp ≡C-H stretching band typically observed around 3300 cm⁻¹.[3][4] The spectrum will, however, feature prominent absorptions corresponding to the stretching and bending vibrations of the sp³-hybridized C-H bonds in its methyl and ethyl groups.

Data Presentation: Characteristic IR Absorption Bands

The expected infrared absorption bands for this compound are summarized in the table below. These frequencies are based on established correlations for alkyne and alkane functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2850 - 3000 | C-H (sp³) Stretch | Strong |

| 2100 - 2260 | C≡C (Internal Alkyne) Stretch | Weak to very weak |

| 1450 - 1470 | -CH₂- Scissoring (Bending) | Medium |

| 1370 - 1380 | -CH₃ Bending | Medium |

Table 1: Summary of predicted infrared absorption data for this compound, detailing the vibrational mode, its corresponding frequency range, and expected signal intensity.

Experimental Protocol: Acquiring the IR Spectrum

This section details a standard methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a pure liquid sample such as this compound.

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Cells: Two polished salt plates (e.g., Potassium Bromide (KBr) or Sodium Chloride (NaCl)). These materials are transparent to IR radiation in the mid-infrared region.

-

Sample: Pure this compound.

-

Cleaning Supplies: Anhydrous solvent (e.g., chloroform (B151607) or hexane), lint-free wipes, and a desiccator for storing the salt plates.

3.2. Sample Preparation (Neat Liquid Thin Film Method)

-

Ensure the salt plates are clean, dry, and free of any residue from previous analyses. Handle the plates by their edges to avoid transferring moisture and oils from fingerprints.

-

Place one to two drops of the liquid this compound onto the center of one salt plate's polished face.

-

Carefully place the second salt plate on top of the first, sandwiching the liquid sample.

-

Gently rotate the top plate a quarter turn to spread the liquid into a thin, uniform film between the plates, ensuring no air bubbles are trapped.[7]

3.3. Spectral Acquisition

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Background Spectrum: First, run a background scan with an empty sample compartment. This measures the instrument's ambient environment (e.g., atmospheric H₂O and CO₂) and the absorbance of the salt plates, which will be digitally subtracted from the sample spectrum.

-

Sample Spectrum: Place the sample holder with the prepared this compound film into the spectrometer's beam path.

-

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The spectrometer's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

3.4. Post-Analysis

-

Carefully disassemble the salt plates.

-

Clean the plates by rinsing them with a minimal amount of a dry, volatile organic solvent.

-

Gently wipe the plates dry with a lint-free tissue and immediately store them in a desiccator to prevent fogging from atmospheric moisture.

Mandatory Visualization: Analysis Workflow

The logical flow of an infrared spectroscopy experiment, from sample handling to final data interpretation, is a critical process for ensuring accurate and reproducible results. The following diagram illustrates this standard workflow.

Caption: Workflow for Infrared Spectroscopy Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 6. C (triple bond ) C stretching band of internal alkynes are generally abse.. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Stereochemistry of 5-Methyl-3-heptyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Stereochemistry of 5-Methyl-3-heptyne

This compound, with the chemical formula C₈H₁₄ and CAS number 61228-09-9, is an internal alkyne.[1][2][3] Its molecular structure features a heptyl chain with a triple bond between the third and fourth carbon atoms and a methyl group attached to the fifth carbon atom. The key to its stereochemistry lies at this fifth carbon (C5).

The C5 atom is bonded to four distinct substituents:

-

A hydrogen atom

-

A methyl group (-CH₃)

-

An ethyl group (-CH₂CH₃)

-

A 1-propynyl group (-C≡CCH₂CH₃)

This arrangement makes the C5 atom a chiral center, meaning this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-5-methyl-3-heptyne and (S)-5-methyl-3-heptyne according to the Cahn-Ingold-Prelog priority rules.

Caption: Enantiomers of this compound and their key property distinctions.

Quantitative Data Summary

As of the date of this document, there is no publicly available experimental data on the specific rotation or other chiroptical properties of the individual enantiomers of this compound. However, for the purpose of illustrating how such data would be presented, the following table provides a template with hypothetical values.

| Property | (R)-5-Methyl-3-heptyne (Hypothetical) | (S)-5-Methyl-3-heptyne (Hypothetical) | Racemic this compound |

| Specific Rotation ([α]²⁰D) | +X° (c=1, CHCl₃) | -X° (c=1, CHCl₃) | 0° |

| Enantiomeric Excess (ee) | >99% | >99% | 0% |

| Boiling Point | ~126 °C | ~126 °C | ~126 °C |

| Density | ~0.76 g/mL | ~0.76 g/mL | ~0.76 g/mL |

Experimental Protocols

The study of the stereochemistry of this compound would involve three key stages: stereoselective synthesis or resolution, separation of enantiomers, and characterization.

Stereoselective Synthesis or Resolution of Enantiomers

Objective: To obtain an enantiomerically enriched sample of this compound.

Methods:

-

Asymmetric Synthesis: This approach involves the synthesis of a single enantiomer from an achiral starting material using a chiral catalyst or auxiliary. A potential route could involve the asymmetric alkylation of a smaller alkyne.

-

-

Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. The separated diastereomers are then converted back to the individual enantiomers.

-

Caption: General workflow for the resolution of a racemic mixture.

Separation and Purification of Enantiomers

Objective: To isolate the individual enantiomers in high purity.

Method: Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus enabling their separation.

-

Protocol Outline:

-

A solution of the racemic this compound is prepared in a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol).

-

The solution is injected into an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column).

-

The mobile phase is pumped through the column at a constant flow rate.

-

The eluent is monitored by a detector (e.g., a UV detector).

-

The two enantiomers will elute at different times, resulting in two separate peaks in the chromatogram.

-

The fractions corresponding to each peak are collected separately.

-

The solvent is evaporated from the collected fractions to yield the isolated enantiomers.

-

Characterization of Enantiomers

Objective: To confirm the identity, purity, and stereochemistry of the isolated enantiomers.

Methods:

-

Polarimetry:

-

Principle: Chiral molecules rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

-

Protocol:

-

A solution of the purified enantiomer of a known concentration is prepared in a suitable solvent.

-

The solution is placed in a polarimeter cell of a known path length.

-

The optical rotation is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

-

The specific rotation is calculated using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

-

-

-

Circular Dichroism (CD) Spectroscopy:

-

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectrum is a unique fingerprint for each enantiomer.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents:

-

Principle: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers, which are identical in an achiral environment, will be resolved into two distinct sets of signals. This allows for the determination of enantiomeric excess.

-

Conclusion

This compound is a structurally simple yet stereochemically significant molecule due to the presence of a single chiral center. While specific experimental data regarding its enantiomeric forms are currently lacking in the scientific literature, this guide provides a robust theoretical framework and outlines the established experimental protocols for the synthesis, separation, and characterization of its (R) and (S) enantiomers. The methodologies described herein are fundamental to the study of chiral molecules and are essential for any research or development activities involving the stereoisomers of this compound. Further investigation into the chiroptical properties and potential stereospecific applications of this compound is warranted.

References

Chirality of 5-Methyl-3-heptyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-heptyne is a chiral alkyne of interest in synthetic organic chemistry. Its chirality arises from the presence of a stereocenter at the fifth carbon atom, leading to the existence of two non-superimposable mirror images, or enantiomers. This guide provides a comprehensive analysis of the chirality of this compound, including its structural basis, stereochemical designation, and a proposed synthetic methodology. Due to the absence of specific experimental data in the current literature for this particular molecule, this paper will focus on the theoretical principles of its stereochemistry and outline a generalized experimental approach for its synthesis and potential enantiomeric resolution.

Introduction to the Chirality of this compound

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. Such molecules are termed "chiral," and the two mirror-image forms are called enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, but they may exhibit different biological activities and interactions with other chiral molecules, a critical consideration in drug development.

The molecular structure of this compound is CH₃CH₂C≡CCH(CH₃)CH₂CH₃. The source of its chirality is the carbon atom at the 5-position (C5). This carbon is bonded to four distinct substituents:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

An ethyl group (-CH₂CH₃)

-

A but-1-yn-1-yl group (-C≡CCH₂CH₃)

Since all four groups attached to the C5 carbon are different, this carbon is a chiral center, also known as a stereocenter. The presence of this single chiral center renders the entire molecule chiral, and it can exist as a pair of enantiomers, designated as (R)-5-methyl-3-heptyne and (S)-5-methyl-3-heptyne.

Stereochemical Assignment: The Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of the enantiomers of this compound can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic method involves assigning priorities to the four substituents attached to the chiral center based on their atomic number.

Logical Relationship for CIP Priority Assignment:

Caption: CIP priority assignment for substituents at the chiral center of this compound.

Once priorities are assigned, the molecule is oriented so that the lowest priority group (in this case, the hydrogen atom) is pointing away from the viewer. The direction from the highest priority group (1) to the second-highest (2) to the third-highest (3) is then determined.

-

If the direction is clockwise , the configuration is designated as (R) (from the Latin rectus, meaning right).

-

If the direction is counter-clockwise , the configuration is designated as (S) (from the Latin sinister, meaning left).

Visualization of the (R) and (S) Enantiomers:

Caption: 3D representation of the (R) and (S) enantiomers of this compound.

Physicochemical and Pharmacological Data

Currently, there is a lack of published experimental data specifically for the enantiomers of this compound. Therefore, quantitative data on properties such as specific rotation, which measures the extent to which a chiral compound rotates plane-polarized light, are not available.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₈H₁₄ |

| Molecular Weight | 110.20 g/mol |

| Boiling Point | ~125-127 °C |

| Density | ~0.76 g/mL |

| Refractive Index | ~1.43 |

| Specific Rotation ([α]D) | Not available |

Note: The boiling point, density, and refractive index are estimated values for the racemic mixture based on similar compounds. The specific rotation for the pure enantiomers is unknown.

Proposed Experimental Protocol for Synthesis

A plausible and commonly employed method for the synthesis of internal alkynes such as this compound is the alkylation of a smaller terminal alkyne. A retro-synthetic analysis suggests that this compound can be prepared from 1-butyne (B89482) and a 3-halopentane.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of racemic this compound.

Materials and Equipment

-

Reagents: 1-Butyne, n-Butyllithium (n-BuLi) in hexanes, 3-bromopentane, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.

-

Apparatus: Round-bottom flask, dropping funnel, magnetic stirrer, condenser, nitrogen/argon inlet, ice bath, separatory funnel, rotary evaporator, distillation apparatus or column chromatography setup.

Procedure

-

Preparation of the Butynide Anion:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-butyne in anhydrous THF.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel to the stirred solution of 1-butyne.

-

The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium butynide.

-

-

Alkylation Reaction:

-

3-Bromopentane is added dropwise to the cold solution of lithium butynide.

-

The reaction mixture is allowed to slowly warm to room temperature and is then stirred overnight.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to yield racemic this compound.

-

Strategies for Enantiomeric Resolution

Since the proposed synthesis yields a racemic mixture, a subsequent resolution step would be necessary to isolate the individual enantiomers. Common methods for chiral resolution include:

-

Formation of Diastereomeric Salts: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization or chromatography.

-

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers based on their differential interactions with the CSP.

-

Enzymatic Resolution: Employing an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

Conclusion

Commercial Sourcing Guide for 5-Methyl-3-heptyne

For researchers, scientists, and professionals in drug development requiring 5-Methyl-3-heptyne (CAS Number: 61228-09-9), a variety of commercial suppliers are available, primarily accessible through established chemical marketplace platforms. This guide provides a technical overview of sourcing options, product specifications, and supplier details.

Product Information

Chemical Identity:

Physicochemical Properties:

-

Estimated Boiling Point: 126.55°C[2]

-

Estimated Melting Point: -86.55°C[2]

-

Estimated Density: 0.7585 g/cm³[2]

-

Estimated Refractive Index: 1.4087[2]

Supplier Overview

The primary commercial sources for this compound are located in China and are often listed on major chemical sourcing websites. These platforms provide a range of suppliers, from manufacturers to traders.

| Supplier Name | Location | Platform/Notes | Purity | Available Quantities |

| Dayang Chem (Hangzhou) Co., Ltd. | Hangzhou, China | Listed on Chemsrc, ChemicalBook. A high-tech enterprise in research, production, and trade of chemical products.[4][5][6] | 98.0% | Inquiry for 100g, 1kg, 100kg, 1000kg |

| CHEMLYTE SOLUTIONS CO.,LTD | China | Listed on Echemi. A manufacturer of various chemical products.[7] | 99% (Industrial Grade) | 25kg/Cardboard Drum |

| JHECHEM CO LTD | Zhejiang, China | Listed on Echemi. A manufactory and trader of chemical products.[8] | Not specified | Inquiry |

| Alfa Chemistry | USA/China | Direct website. Offers a wide range of chemicals for research and development. | Not specified | Inquiry |

| HANGZHOU LEAP CHEM CO., LTD. | Hangzhou, China | Listed on Echemi. A trader of a wide range of chemical products.[7] | Not specified | Inquiry |

| Shaanxi Dideu Medichem Co. Ltd. | China | Listed on Echemi. A manufacturer of a variety of chemical products.[7] | 99% (Industrial Grade) | 25kg/Cardboard Drum |

Technical Documentation

While detailed experimental protocols are not provided by commercial suppliers, key technical documents such as a Safety Data Sheet (SDS) are essential for safe handling and use. An SDS for this compound would typically include information on:

-

Hazards identification

-

First-aid measures

-

Fire-fighting measures

-

Handling and storage

-

Physical and chemical properties

-

Toxicological information

Researchers should always request and consult the supplier-specific SDS before purchasing and handling the chemical.

Limitations of Commercially Available Data

It is important for the intended audience to understand that commercial supplier documentation is focused on product specifications and safety, not on research applications. Therefore, the following elements, as requested, are not available from these sources:

-

Detailed Experimental Protocols: Suppliers do not provide methodologies for the use of their products in specific experiments or synthetic procedures. This information is typically found in peer-reviewed scientific literature and patents.

-

Signaling Pathways and Logical Relationships: As this compound is a chemical compound, its commercial documentation does not include information on biological signaling pathways or complex logical relationships that would necessitate visualization with tools like Graphviz. Such diagrams are relevant to biological research and drug mechanism of action studies, which are beyond the scope of a chemical supplier's product information.

Logical Workflow for Sourcing

For professionals seeking to procure this compound, the following workflow is recommended:

Caption: A typical workflow for sourcing a chemical like this compound.

References

- 1. This compound | C8H14 | CID 521962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 61228-09-9 [chemicalbook.com]

- 3. 61228-09-9 | 3-Heptyne, 5-methyl- [chemindex.com]

- 4. Dayang Chem (Hangzhou) Co.,Ltd.- Enterprise Information-chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Front Page – Dayang chem (Hangzhou) Co., Ltd. [dycnchem.com]

- 7. echemi.com [echemi.com]

- 8. This compound | CAS#:61228-09-9 | Chemsrc [chemsrc.com]

In-Depth Technical Guide: Safety and Handling of 5-Methyl-3-heptyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-heptyne is an internal alkyne with the chemical formula C8H14.[1] Its structure, characterized by a carbon-carbon triple bond, makes it a valuable intermediate in organic synthesis, potentially finding applications in the development of novel pharmaceutical compounds and other complex molecules. Due to the inherent reactivity of the alkyne functional group and the lack of extensive safety testing, a thorough understanding of its potential hazards and proper handling procedures is critical for ensuring laboratory safety. This guide synthesizes available data and provides best-practice recommendations for the safe handling of this compound.

Physicochemical Data

Comprehensive experimental data for the physical and chemical properties of this compound is limited. The following table summarizes available computed data and information for structurally similar compounds. It is crucial to note that these values are estimates and should be treated with caution.

| Property | Value | Source |

| Molecular Formula | C8H14 | [1] |

| Molecular Weight | 110.20 g/mol | [1] |

| CAS Number | 61228-09-9 | [1] |

| Appearance | Not available (likely a liquid) | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Flash Point | Not available (Presumed to be flammable) | Inferred |

| Solubility | Not available |

Hazard Identification and General Safety

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a conservative approach to hazard assessment is necessary, based on the properties of similar C8 hydrocarbons and the alkyne functional group.

Primary Hazards:

-

Flammability: Like other low molecular weight hydrocarbons, this compound should be considered a flammable liquid. Vapors may be heavier than air and can travel to an ignition source.

-

Reactivity: Alkynes are known to undergo energetic reactions, including polymerization, and can be sensitive to heat, shock, or contact with incompatible materials.

-

Health Hazards: The toxicological properties of this compound have not been extensively studied. Similar C8 hydrocarbons can cause skin and eye irritation, and inhalation of vapors may lead to respiratory tract irritation and central nervous system effects.[2][3]

Experimental Protocols: Safe Handling Procedures

The following protocols are based on best practices for handling flammable and potentially reactive liquid chemicals in a laboratory setting.

4.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation before and during use.

-

Skin and Body Protection: A flame-retardant lab coat is required. Ensure that skin is not exposed.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

4.2 Engineering Controls

-

Ventilation: A properly functioning chemical fume hood is essential.

-

Ignition Sources: All sources of ignition, including open flames, hot plates, and spark-producing equipment, must be eliminated from the work area.

-

Grounding and Bonding: For transfers of larger quantities, containers should be grounded and bonded to prevent the buildup of static electricity.

4.3 Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Store away from incompatible materials such as oxidizing agents, acids, and bases.

4.4 Spill and Leak Procedures

-